

An In-depth Technical Guide to Trimesitylborane

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Compound of Interest

Compound Name: *Trimesitylborane*

Cat. No.: *B1594746*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of **trimesitylborane**, a sterically hindered organoboron compound with significant utility in modern chemistry.

Core Identifiers and Properties

Trimesitylborane, a white to off-white or pale yellow crystalline solid, is characterized by the presence of three bulky mesityl (2,4,6-trimethylphenyl) groups attached to a central boron atom. This steric hindrance imparts unique reactivity and stability to the molecule.

Chemical Identifiers

A comprehensive list of identifiers for **trimesitylborane** is provided below to facilitate its unambiguous identification in databases and publications.

Identifier Type	Value
CAS Number	7297-95-2
IUPAC Name	tris(2,4,6-trimethylphenyl)borane
Synonyms	Trimesityl boron, Borane, trimesityl-, Tris(2,4,6-trimethylphenyl)borane
Molecular Formula	C ₂₇ H ₃₃ B[1]
InChI	InChI=1S/C27H33B/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3
InChIKey	FXFWLXFJBVILBE-UHFFFAOYSA-N
SMILES	<chem>Cc1cc(C)c(B(c2c(C)cc(C)cc2C)c3c(C)cc(C)cc3C)c(C)c1</chem>

Physical and Chemical Properties

The key physical and chemical properties of **trimesitylborane** are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value
Molecular Weight	368.36 g/mol [1]
Appearance	White to off-white or pale yellow powder
Melting Point	193-195 °C (lit.)[2]
Solubility	Soluble in many organic solvents, insoluble in water
Storage Temperature	2-8°C[2]
Stability	Air-stable due to steric hindrance[3]

Synthesis and Purification

The synthesis of **trimesitylborane** is most commonly achieved through the reaction of a mesityl Grignard reagent with a boron halide, a method reported by Brown and Dodson in 1957.^[3]

Experimental Protocol: Synthesis of Trimesitylborane

This protocol is based on the established synthesis from mesitylmagnesium bromide and boron trifluoride etherate.^[4] All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

- Magnesium turnings
- Mesityl bromide (2-bromo-1,3,5-trimethylbenzene)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$)
- Anhydrous toluene

Procedure:

- Preparation of Mesitylmagnesium Bromide:
 - In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, place magnesium turnings.
 - Add a small crystal of iodine to activate the magnesium.
 - Prepare a solution of mesityl bromide in anhydrous diethyl ether or THF and add it to the addition funnel.
 - Add a small portion of the mesityl bromide solution to the magnesium turnings to initiate the Grignard reaction.

- Once the reaction has started, add the remaining mesityl bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
- Reaction with Boron Trifluoride Etherate:
 - Cool the Grignard reagent solution to 0 °C in an ice bath.
 - Slowly add a solution of boron trifluoride etherate in anhydrous diethyl ether or THF to the stirred Grignard solution. A white precipitate will form.
 - After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
 - To drive the reaction to completion, add anhydrous toluene and distill off the lower-boiling ether solvent.
 - Reflux the resulting toluene solution for 4 hours.^[4]
- Work-up and Isolation:
 - Cool the reaction mixture to room temperature.
 - Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
 - Separate the organic layer and extract the aqueous layer with toluene or diethyl ether.
 - Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and remove the solvent under reduced pressure to yield the crude **trimesitylborane**.

Purification

The crude **trimesitylborane** can be purified by recrystallization.

Procedure:

- Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol, a mixture of hexanes and ethyl acetate, or a mixture of hexanes and tetrahydrofuran.
- Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
- Further cooling in an ice bath or refrigerator can increase the yield of the purified product.
- Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

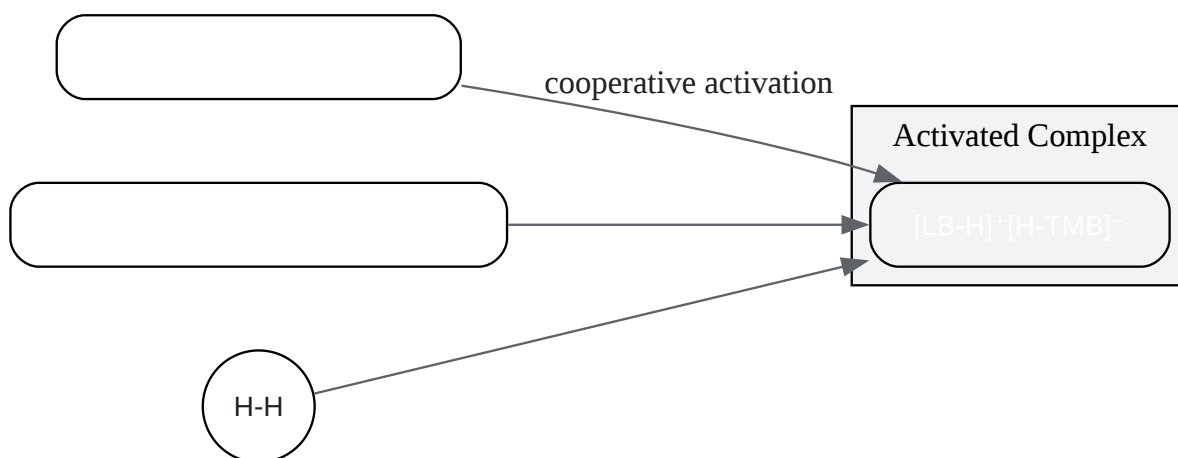
Key Applications and Reaction Mechanisms

Trimesitylborane's unique steric and electronic properties make it a valuable reagent in various areas of chemistry, most notably in the field of Frustrated Lewis Pair (FLP) chemistry.

Frustrated Lewis Pair Chemistry

A Frustrated Lewis Pair is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. This unquenched reactivity allows the pair to cooperatively activate a variety of small molecules, such as dihydrogen (H_2), olefins, and carbon dioxide. **Trimesitylborane**, with its bulky mesityl groups, is an excellent Lewis acid component for FLPs.

The diagram below illustrates the general principle of dihydrogen activation by a **trimesitylborane**-based FLP.



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